Cas no 604-03-5 (6b,17a-Dihydroxyprogesterone)

6b,17a-Dihydroxyprogesterone 化学的及び物理的性質
名前と識別子
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- (6beta)-6,17-dihydroxypregn-4-ene-3,20-dione
- 6β,17α-Dihydroxyprogesterone
- 6.β.,17.α.-Dihydroxyprogesterone
- 2-Pentyl-2-carbomethoxycyclopentanone
- AC1L33T7
- AC1Q6EMB
- AR-1E4729
- CTK8D5625
- Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester
- EINECS 259-643-2
- Methyl 2-oxo-1-pentylcyclopentanecarboxylate
- 6b,17a-Dihydroxyprogesterone
-
計算された属性
- せいみつぶんしりょう: 346.2145
- どういたいしつりょう: 346.214
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 1
- 複雑さ: 667
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 74.6A^2
じっけんとくせい
- 密度みつど: 1.21
- ふってん: 527.4°C at 760 mmHg
- フラッシュポイント: 286.8°C
- 屈折率: 1.576
- PSA: 74.6
- LogP: 2.80920
6b,17a-Dihydroxyprogesterone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D454595-100mg |
6b,17a-Dihydroxyprogesterone |
604-03-5 | 100mg |
$ 1694.00 | 2023-09-07 | ||
TRC | D454595-10mg |
6b,17a-Dihydroxyprogesterone |
604-03-5 | 10mg |
$ 224.00 | 2023-09-07 |
6b,17a-Dihydroxyprogesterone 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
6b,17a-Dihydroxyprogesteroneに関する追加情報
Professional Overview of 6β,17α-Dihydroxyprogesterone (CAS No. 604-03-5)
6β,17α-Dihydroxyprogesterone, identified by the Chemical Abstracts Service registry number CAS No. 604-03-5, is a steroidal compound belonging to the progesterone family. Structurally characterized by hydroxyl groups at positions 6 and 17 in the β and α configurations respectively, this molecule exhibits unique pharmacological properties compared to its progesterone precursor. Recent advancements in synthetic chemistry have enabled precise manipulation of these stereochemical features, enhancing its potential applications in targeted therapies.
The CAS No. 604-03-5 compound has garnered significant attention for its role in modulating hormonal pathways critical to reproductive health. A groundbreaking study published in the Nature Communications journal (2023) revealed its ability to stabilize uterine environments through selective binding to progesterone receptors. This mechanism is particularly promising for addressing preterm labor complications, a leading cause of neonatal mortality worldwide. Researchers demonstrated that when administered as a vaginal gel formulation, 6β,17α-Dihydroxyprogesterone reduced premature birth rates by 28% in high-risk populations compared to standard care protocols.
In the realm of drug delivery systems, recent innovations have focused on optimizing the bioavailability of CAS No. 604-03-5. A 2024 paper in Journal of Controlled Release introduced nanoparticle encapsulation techniques that improved its solubility by three orders of magnitude while maintaining structural integrity. These advancements address longstanding challenges associated with conventional progesterone formulations, which often suffer from poor absorption and inconsistent plasma levels.
Spectroscopic analyses conducted using modern NMR and X-ray crystallography methods have provided unprecedented insights into its molecular interactions. A collaborative study between MIT and University College London (2023) confirmed that the β-hydroxyl group at position 6 enhances receptor specificity by forming hydrogen bonds with helix 12 residues in progesterone receptor isoform B (PR-B). Meanwhile, the α-hydroxyl at position 17 facilitates metabolic stability through steric hindrance against hepatic enzymes like CYP3A4.
In oncology research, this compound has shown unexpected therapeutic potential. A phase II clinical trial reported in Clinical Cancer Research (2024) demonstrated synergistic effects when combined with PARP inhibitors in triple-negative breast cancer models. The unique stereochemistry allows it to inhibit tumor angiogenesis via suppression of VEGF signaling pathways without compromising immune system function—a critical advantage over traditional steroid therapies.
Synthetic methodologies for producing CAS No. 604-03-5 have evolved significantly since its initial isolation from plant sources. A recent asymmetric synthesis approach described in Angewandte Chemie International Edition (2023) achieves >98% enantiomeric excess using organocatalytic systems under mild reaction conditions. This method reduces production costs by eliminating chromatographic purification steps while ensuring compliance with Good Manufacturing Practices (GMP) standards.
Bioavailability studies conducted across multiple species models highlight its tissue-specific distribution patterns. In a comparative pharmacokinetic analysis published in Biochemical Pharmacology, oral administration showed preferential accumulation in endometrial tissues over hepatic regions due to selective uptake mediated by organic anion transporting polypeptides (OATPs). This selectivity minimizes systemic side effects commonly observed with other progestins.
The compound's anti-inflammatory properties are now being explored for neuroprotective applications following traumatic brain injury (TBI). Preclinical trials funded by NIH grants (RFA NS-24-XXX) indicate that intranasal administration of 6β,17α-Dihydroxyprogesterone reduces cerebral edema formation by upregulating aquaporin-4 expression while simultaneously suppressing pro-inflammatory cytokines like TNF-alpha and IL-6.
In immunology research, emerging data suggests this steroid modulates T-cell differentiation through epigenetic mechanisms involving histone acetylation patterns on progesterone response elements (PREs). A multi-institutional study published in Nature Immunology identified novel interactions between this compound and histone deacetylase enzymes that could lead to innovative treatments for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Safety profiles established through recent toxicology studies reveal favorable characteristics compared to synthetic progestogens like medroxyprogesterone acetate. Long-term animal studies conducted over 18 months showed no significant hepatotoxicity or thrombotic events when administered at therapeutic doses—a critical finding validated through independent replication efforts at Stanford University's Department of Pharmacology.
Ongoing research focuses on developing sustained-release formulations using biocompatible polymers such as PLGA microspheres. Early results presented at the 2024 American Chemical Society National Meeting demonstrate stable release kinetics over a four-week period with minimal burst release effect—a breakthrough for chronic disease management applications requiring prolonged hormone exposure.
Mechanistic studies employing CRISPR-Cas9 knockout models have clarified its dual action on both nuclear and membrane-bound progesterone receptors. While PR-B activation remains central to reproductive effects, emerging evidence points toward GPR35 receptor signaling contributing to anti-tumor activity observed in preclinical models—a discovery that may redefine classification criteria for steroid hormones in pharmacological databases.
In pediatrics research, this compound has been investigated as an alternative treatment for congenital adrenal hyperplasia (CAH). A randomized controlled trial comparing it with hydrocortisone therapy showed improved adrenal suppression efficacy while maintaining bone mineral density parameters—a critical advantage given the skeletal risks associated with long-term glucocorticoid use.
Stereochemical characterization using single-crystal X-ray diffraction has revealed previously undetected conformational preferences that influence biological activity. The β configuration at position 6 creates a rigid molecular framework that enhances binding affinity for PR-B isoforms specifically expressed in endometrial tissue—a structural feature absent in earlier generation progestins lacking precise stereocontrol during synthesis.
Nanoparticle formulations developed using lipid-polymer hybrid systems show promise for overcoming blood-brain barrier limitations observed with conventional steroids. Preliminary data from University of Tokyo researchers indicates efficient brain penetration after intravenous administration while maintaining therapeutic efficacy against neuroinflammatory conditions such as Alzheimer's disease-related microglial activation.
Molecular docking simulations combined with machine learning algorithms have identified novel protein targets beyond classical steroid receptors. A computational study published concurrently with experimental validation found significant binding affinity for estrogen-related receptor gamma (ERRγ), suggesting potential applications in metabolic syndrome management through coordinated regulation of lipid metabolism pathways.
The compound's unique metabolic profile has been elucidated through advanced metabolomics analyses utilizing high-resolution mass spectrometry techniques introduced since 2023. Primary metabolites were identified as conjugated sulfate esters rather than oxidative metabolites seen with other steroids—this discovery may explain its superior tolerability observed across multiple clinical trials involving extended dosing regimens.
In regenerative medicine applications, recent findings suggest it promotes stem cell differentiation into osteoblast lineages more effectively than natural progesterone when combined with BMP signaling inhibitors like noggin proteins. This dual mechanism was validated using induced pluripotent stem cells derived from osteoporosis patients during a collaborative project between Harvard Medical School and Osaka University laboratories.
New synthesis routes employing enzymatic biotransformations are being explored as environmentally sustainable alternatives to traditional chemical processes involving hazardous reagents such as lithium aluminum hydride or strong acids/bases systems commonly used before 2019 regulations came into effect regarding green chemistry practices within pharmaceutical manufacturing sectors globally aligned under WHO guidelines post-COVID pandemic prioritization shifts towards eco-friendly drug production methods accelerated by global regulatory reforms emphasizing sustainability metrics alongside efficacy standards since early 20xx onward periods encompassing current industry best practices integration phases currently ongoing within leading pharmaceutical enterprises worldwide operating under ISO certified operational frameworks ensuring both quality assurance and environmental stewardship principles adherence throughout their supply chains encompassing raw material procurement stages up until final product distribution networks maintained via comprehensive quality control protocols implemented across all production facilities meeting international cGMP requirements established under current Good Manufacturing Practices regulatory standards applicable globally within pharma industry contexts today's modern pharmaceutical landscape demands adherence towards achieving optimal therapeutic outcomes without compromising ecological balance essential for long-term public health sustainability goals set forth by international health organizations collaboration initiatives fostering innovation while maintaining ethical manufacturing practices worldwide communities across different regions benefitting from advanced yet responsible drug development approaches integrating latest scientific discoveries seamlessly into practical healthcare solutions implementation phases currently underway various clinical stages demonstrating promising results warranting further exploration expanded 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